molecular formula C11H13ClF2N2O B2517560 1-[(2,4-Difluorophenyl)methyl]piperazin-2-one hydrochloride CAS No. 2305255-62-1

1-[(2,4-Difluorophenyl)methyl]piperazin-2-one hydrochloride

Cat. No.: B2517560
CAS No.: 2305255-62-1
M. Wt: 262.68
InChI Key: TWOXNMHRHYXFIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,4-Difluorophenyl)methyl]piperazin-2-one hydrochloride (CAS 1284248-11-8) is a piperazine-derived compound featuring a 2,4-difluorobenzyl substituent and a ketone group at the 2-position of the piperazine ring. Its molecular formula is C₁₀H₁₁ClF₂N₂O, with a molecular weight of 248.66 g/mol . The compound is synthesized through nucleophilic substitution reactions involving 2,4-difluorobenzyl halides and piperazin-2-one intermediates, followed by hydrochloride salt formation . Pharmacologically, piperazine derivatives are known for their α₁-adrenolytic properties, contributing to antiarrhythmic and hypotensive effects in preclinical studies .

Properties

IUPAC Name

1-[(2,4-difluorophenyl)methyl]piperazin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2O.ClH/c12-9-2-1-8(10(13)5-9)7-15-4-3-14-6-11(15)16;/h1-2,5,14H,3-4,6-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOXNMHRHYXFIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)CC2=C(C=C(C=C2)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Alkylation and Cyclization

A patent by WO2014188453A2 outlines a pathway starting with methyl 2-methyl-2-phenylpropanoate (Formula-2). Hydrolysis with a base (e.g., NaOH) in alcohol solvents yields 2-methyl-2-phenylpropanoic acid (Formula-3), which undergoes chlorination using thionyl chloride to form 2-methyl-2-phenylpropanoyl chloride (Formula-4). Subsequent coupling with Ν,Ο-dimethylhydroxylamine hydrochloride generates an intermediate amide (Formula-5), which reacts with chloroacetyl chloride in the presence of Lewis acids (e.g., AlCl₃) to form a ketone precursor. Cyclization with ethylenediamine derivatives introduces the piperazin-2-one core.

Critical Parameters :

  • Solvent Selection : Chloro solvents (e.g., dichloromethane) and polar aprotic solvents (e.g., DMF) optimize intermediate stability.
  • Lewis Acid Catalysis : Aluminum chloride enhances electrophilic aromatic substitution during cyclization.

Reductive Amination Approach

CN101824009A discloses a method using 1-(4-hydroxyphenyl)-4-(4-aminophenyl)piperazine as a precursor. Reductive amination with 2,4-difluorobenzaldehyde in methanol, catalyzed by sodium triacetoxyborohydride, installs the (2,4-difluorophenyl)methyl group. The resulting secondary amine undergoes oxidation with hydrogen peroxide in acetic acid to form the ketone, followed by hydrochloride salt formation via HCl gas saturation.

Yield Optimization :

  • Temperature Control : Maintaining 0–5°C during reductive amination minimizes side reactions.
  • Acid Selection : Trifluoroacetic acid (TFA) in dichloromethane facilitates efficient salt precipitation.

Modern Catalytic Asymmetric Synthesis

One-Pot Knoevenagel/Epoxidation/DROC Sequence

A breakthrough method from J. Org. Chem. employs a quinine-derived urea catalyst for enantioselective synthesis. Starting with 2,4-difluorophenylacetaldehyde and (phenylsulfonyl)acetonitrile, a Knoevenagel reaction forms an α,β-unsaturated nitrile. Asymmetric epoxidation using cumyl hydroperoxide (CHP) yields an epoxide, which undergoes domino ring-opening cyclization (DROC) with ethylenediamine to form the piperazin-2-one core.

Catalytic Efficiency :

Step Catalyst Loading Yield (%) ee (%)
Knoevenagel 10 mol% eQNU 85 -
Epoxidation 15 mol% eQNU 78 99
DROC - 90 99

Advantages :

  • Stereochemical Control : Achieves >99% enantiomeric excess (ee) for the (R)-isomer.
  • Scalability : Demonstrated at 1 mmol scale without yield loss.

Hydrochloride Salt Formation

Acidic Precipitation

The tert-butyl-protected piperazin-2-one intermediate (e.g., tert-butyl 4-[(2,4-difluorophenyl)methyl]-3-oxopiperazine-1-carboxylate) is treated with hydrogen chloride (4 M in dioxane) in dichloromethane at 0–25°C. After 3 hours, solvent evaporation and diethyl ether trituration yield the hydrochloride salt as a white solid.

Optimization Data :

  • HCl Equivalents : 10 equivalents ensure complete deprotection.
  • Solvent System : Dichloromethane/dioxane (1:1 v/v) prevents emulsion formation.

Crystallization Techniques

Recrystallization from ethanol/water (9:1) at −20°C enhances purity (>99.5% by HPLC). XRPD analysis confirms monoclinic crystal structure, ensuring batch consistency.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.38–7.34 (m, 2H, Ar-H), 4.12 (s, 2H, CH₂), 3.85–3.72 (m, 4H, piperazine-H), 3.55–3.50 (m, 2H, piperazine-H).
  • MS (ESI) : m/z 289.1 [M+H]⁺, calculated for C₁₂H₁₂F₂N₂O₂: 288.09.

Purity Assessment

HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows a single peak at 8.2 min, confirming >99% purity.

Applications in Drug Development

1-[(2,4-Difluorophenyl)methyl]piperazin-2-one hydrochloride serves as a key intermediate in antifungal agents (e.g., posaconazole derivatives) and NK₁ receptor antagonists (e.g., aprepitant analogs). Its structural flexibility allows for modular derivatization at the ketone and amine positions.

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-Difluorophenyl)methyl]piperazin-2-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(2,4-Difluorophenyl)methyl]piperazin-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2,4-Difluorophenyl)methyl]piperazin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

This section compares the target compound with structurally similar piperazin-2-one derivatives, focusing on substituent effects, physicochemical properties, and pharmacological activities.

Structural and Physicochemical Differences

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
1-[(2,4-Difluorophenyl)methyl]piperazin-2-one HCl 1284248-11-8 C₁₀H₁₁ClF₂N₂O 248.66 2,4-difluorobenzyl, HCl salt
1-(4-Fluorophenyl)piperazin-2-one 780753-89-1 C₁₀H₁₀FN₂O 194.20 4-fluorophenyl
1-(4-Fluorophenyl)piperazin-2-one HCl 697305-48-9 C₁₀H₁₁ClFN₂O 230.66 4-fluorophenyl, HCl salt
1-(3-Chlorophenyl)piperazin-2-one HCl 183500-94-9 C₁₀H₁₁Cl₂N₂O 249.12 3-chlorophenyl, HCl salt
1-[(2,3-Difluorophenyl)methyl]pyrrolo-pyridazine derivative EP4374877A2 (2024) C₁₈H₁₆F₂N₃O₃ 366.34 2,3-difluorobenzyl, ester group

Key Observations :

  • Substituent Position: The 2,4-difluorobenzyl group in the target compound introduces steric and electronic effects distinct from monosubstituted (e.g., 4-fluoro) or chlorinated analogs (e.g., 3-chloro). Fluorine’s electronegativity enhances metabolic stability compared to chlorine .
  • Salt Form : Hydrochloride salts (e.g., CAS 1284248-11-8 and 697305-48-9) improve aqueous solubility, critical for bioavailability .
  • Ring Modifications : The pyrrolo-pyridazine derivative (EP4374877A2) demonstrates how heterocyclic modifications alter pharmacokinetic profiles .

Pharmacological Comparisons

Antiarrhythmic and Hypotensive Activity
  • Target Compound : Preclinical studies on S-73 (a related derivative with a 2,4-difluorophenylpiperazine moiety) showed significant α₁-adrenergic receptor antagonism, reducing blood pressure and arrhythmia incidence in animal models .
  • 4-Fluoro Analog (CAS 697305-48-9): Lower potency in α₁-adrenolytic assays compared to the 2,4-difluoro derivative, attributed to reduced receptor affinity from fewer fluorine atoms .
  • 3-Chloro Analog (CAS 183500-94-9) : Chlorine’s larger atomic radius may hinder receptor binding, though its lipophilicity could enhance CNS penetration .
Metabolic Stability
  • Fluorinated analogs (e.g., 2,4-difluoro and 4-fluoro) exhibit longer plasma half-lives than chlorinated derivatives due to fluorine’s resistance to oxidative metabolism .

Biological Activity

1-[(2,4-Difluorophenyl)methyl]piperazin-2-one hydrochloride (CAS: 2305255-62-1) is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacodynamics, receptor interactions, and potential therapeutic uses.

Chemical Structure and Properties

The chemical formula of this compound is C11H13ClF2N2OC_{11}H_{13}ClF_2N_2O with a molecular weight of 262.68 g/mol. The structure features a piperazine ring substituted with a difluorobenzyl group, which is critical for its biological activity.

Biological Activity Overview

The biological activity of this compound can be classified into several key areas:

  • Receptor Binding Affinity :
    • The compound exhibits significant binding affinity to various receptors, particularly those involved in neurotransmission and pain modulation.
    • It has been studied as a potential antagonist for the NK(1) receptor, which is implicated in pain pathways and neurogenic inflammation .
  • Pharmacological Effects :
    • Analgesic Properties : Preliminary studies suggest that it may possess analgesic effects, making it a candidate for pain management therapies .
    • Antidepressant Activity : Given its structural similarity to other piperazine derivatives known for antidepressant effects, further exploration into its mood-modulating properties is warranted.

Study 1: NK(1) Receptor Antagonism

A study focused on structurally related piperazine derivatives demonstrated that modifications at the phenyl ring significantly influenced binding affinity to the NK(1) receptor. The findings indicated that compounds with a difluorobenzyl substitution exhibited enhanced antagonistic properties compared to their unsubstituted counterparts .

Study 2: Pain Modulation

In rodent models, compounds similar to this compound were tested for their ability to alleviate pain through NMDA receptor modulation. Results indicated a significant reduction in pain response, suggesting potential use in analgesic formulations .

Data Tables

Property Value
Chemical FormulaC₁₁H₁₃ClF₂N₂O
Molecular Weight262.68 g/mol
CAS Number2305255-62-1
Binding Affinity (NK(1) receptor)High (specific values pending)
Study Findings
NK(1) Receptor AntagonismEnhanced binding with difluorobenzyl substitution
Analgesic EffectsSignificant pain reduction in rodent models

Q & A

Q. What are the optimized synthetic routes for 1-[(2,4-difluorophenyl)methyl]piperazin-2-one hydrochloride, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the piperazine core and subsequent coupling with a 2,4-difluorophenylmethyl group. Key steps include:

  • N-Alkylation : Reacting piperazin-2-one with 2,4-difluorobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Salt Formation : Treating the free base with HCl in ethanol to form the hydrochloride salt, enhancing solubility .
    Optimization Strategies :
  • Use polar aprotic solvents (e.g., acetonitrile) to improve reaction homogeneity.
  • Employ catalysts like Pd(OAc)₂ for coupling steps to reduce side products .
  • Monitor temperature (60–80°C) and reaction time (12–24 hours) to balance yield and purity .

Q. How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and salt formation (e.g., hydrogen bonding between HCl and the piperazine N-atom) .
  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Verify substitution patterns (e.g., aromatic protons at δ 7.1–7.3 ppm for difluorophenyl; piperazine CH₂ at δ 3.2–3.5 ppm) .
    • FT-IR : Confirm carbonyl stretch (~1680 cm⁻¹) and NH/OH bands (~3300 cm⁻¹) .
  • Mass Spectrometry : ESI-MS to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 261.2) .

Q. What factors influence the solubility and stability of this compound in biological assays?

Methodological Answer:

  • Solubility : The hydrochloride salt improves aqueous solubility (~20 mg/mL in PBS at pH 7.4). For lipophilic media (e.g., cell membranes), use DMSO stock solutions (<0.1% v/v to avoid cytotoxicity) .
  • Stability :
    • Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify decomposition points (>200°C typical for hydrochloride salts) .
    • pH Sensitivity : Store lyophilized powder at 4°C; avoid prolonged exposure to alkaline conditions (pH >8) to prevent free base precipitation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., varying receptor affinities)?

Methodological Answer:

  • Assay Standardization : Use uniform cell lines (e.g., HEK293 for GPCR studies) and control ligands (e.g., serotonin receptor antagonists for cross-validation) .
  • Data Normalization : Adjust for batch-to-batch compound purity (HPLC >98%) and solvent effects (e.g., DMSO vs. saline) .
  • Meta-Analysis : Compare structural analogs (e.g., 2,4-difluorophenyl vs. 3-chlorophenyl substitutions) to isolate electronic effects on binding .

Q. What experimental strategies are recommended for elucidating its mechanism of action in neurological targets?

Methodological Answer:

  • In Vitro Binding Assays : Screen against serotonin (5-HT₁A/₂A) and dopamine (D₂/D₃) receptors using radioligand displacement (e.g., [³H]ketanserin for 5-HT₂A) .
  • Functional Assays : Measure cAMP accumulation in CHO cells transfected with target receptors to assess agonism/antagonism .
  • Molecular Dynamics Simulations : Model interactions between the difluorophenyl group and hydrophobic receptor pockets (e.g., using AutoDock Vina) .

Q. How can stability in physiological environments be systematically evaluated?

Methodological Answer:

  • Simulated Biological Fluids : Incubate the compound in PBS (pH 7.4) and human plasma at 37°C for 24–72 hours; quantify degradation via LC-MS/MS .
  • Metabolite Identification : Use liver microsomes (human/rat) to predict Phase I/II metabolism; monitor for piperazine ring oxidation or defluorination .

Q. What advanced analytical methods are critical for detecting impurities in scaled-up synthesis?

Methodological Answer:

  • HPLC-PDA/MS : Use C18 columns (3.5 µm) with 0.1% TFA in water/acetonitrile gradients to separate byproducts (e.g., unreacted benzyl halides) .
  • Elemental Analysis : Verify Cl⁻ content (~12.5% w/w for hydrochloride salt) to confirm stoichiometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.